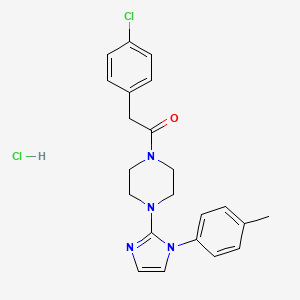

2-(4-chlorophenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

This compound features a piperazine core linked to a 4-chlorophenyl group via an ethanone bridge and a p-tolyl-substituted imidazole moiety. The hydrochloride salt enhances solubility, which is critical for bioavailability in therapeutic applications.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O.ClH/c1-17-2-8-20(9-3-17)27-11-10-24-22(27)26-14-12-25(13-15-26)21(28)16-18-4-6-19(23)7-5-18;/h2-11H,12-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKWOMOWTWZVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride represents a class of imidazole derivatives that have garnered attention due to their potential biological activities, particularly in the context of cancer research. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole and piperazine rings. The general synthetic route includes:

- Formation of the Imidazole Ring : Using appropriate precursors such as p-tolyl and chlorophenyl derivatives.

- Piperazine Linkage : Introducing piperazine moieties to enhance biological activity.

- Final Coupling Reaction : To create the ethanone structure, which is crucial for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . The following table summarizes key findings related to its biological activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 20.91 | Inhibition of BAD phosphorylation |

| Analog 4e | MCF-7 | 5.90 | Induction of apoptosis |

| Analog 4f | MCF-7 | 3.11 | Disruption of cell cycle |

| Analog 4i | MCF-7 | 7.68 | Targeting mitochondrial pathways |

The compound has demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell viability. The mechanism appears to involve the modulation of apoptosis pathways, specifically through the inhibition of BAD phosphorylation, a critical regulator in apoptotic signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.

- Induction of Apoptosis : By affecting mitochondrial function and promoting apoptotic signals, it enhances cell death in cancerous cells.

- Cell Cycle Arrest : Some analogs have shown efficacy in disrupting normal cell cycle progression, leading to increased cancer cell death .

Case Studies

Several studies have investigated the effects of similar compounds on various cancer models:

- Study on MCF-7 Cells : A recent study evaluated multiple analogs related to our compound and found that those with a p-tolyl group exhibited enhanced anticancer activity compared to their counterparts lacking this substituent .

- Comparative Analysis : Research comparing various imidazole derivatives indicated that modifications at the phenyl and piperazine positions significantly influenced their biological activity, suggesting that structural optimization could yield even more potent anticancer agents .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with imidazole and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives similar to 2-(4-chlorophenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride have shown effectiveness against various bacterial strains. A study demonstrated that related imidazole derivatives displayed potent antibacterial effects, suggesting that this compound may possess similar properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing imidazole rings. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance its efficacy against specific cancer types, although detailed studies are required to establish its full potential.

Metabolic Disorders

Compounds with similar structural characteristics have been investigated for their role in treating metabolic disorders such as type 2 diabetes and obesity. The inhibition of specific enzymes involved in glucose metabolism has been a focus area, with some studies suggesting that related compounds can modulate insulin sensitivity . This positions this compound as a candidate for further exploration in metabolic syndrome therapies.

Central Nervous System Disorders

The pharmacological profile of imidazole derivatives suggests potential applications in treating CNS disorders, including anxiety and depression. The interaction of such compounds with neurotransmitter systems could lead to therapeutic benefits in managing symptoms associated with these conditions .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural differences and inferred biological activities between the target compound and its analogs:

Key Observations

Piperazine Modifications: The target compound’s piperazine moiety may enhance binding to serotonin or dopamine receptors, similar to antipsychotic drugs like aripiprazole . However, the phenyl group in ’s analog lacks the imidazole ring, which could limit its antifungal efficacy compared to the target compound.

Imidazole Substitutions: The p-tolyl group (methyl-substituted phenyl) in the target compound increases lipophilicity, likely enhancing membrane penetration compared to the unsubstituted phenyl in ’s analog . This modification could improve bioavailability in tissues with high lipid content (e.g., fungal cell walls).

Chlorophenyl Effects :

- The 4-chlorophenyl group in the target compound and ’s analog is associated with enhanced antifungal activity due to electron-withdrawing effects, which stabilize interactions with cytochrome P450 enzymes .

Comparative Limitations: Unlike ketoconazole derivatives (), the target compound lacks a dioxolane ring, which may reduce systemic antifungal potency but mitigate hepatotoxicity risks . No in vitro or clinical data are available for the target compound, necessitating further studies to validate inferred activities.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole-piperazine core via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Step 2: Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or ketone formation, using catalysts like AlCl₃ .

- Step 3: Salt formation with hydrochloric acid to enhance solubility and stability .

Key parameters : - Temperature control : Reactions often require reflux (80–120°C) for imidazole ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can the compound’s structure be rigorously characterized?

Use a combination of analytical techniques:

Q. What strategies are recommended for assessing solubility and stability in biological buffers?

- Solubility : Use shake-flask methods with PBS (pH 7.4) or DMSO stock solutions (≤10 mM). Piperazine derivatives often show pH-dependent solubility due to protonation .

- Stability : Conduct HPLC-UV assays under physiological conditions (37°C, 24 hrs) to monitor degradation. Hydrochloride salts typically exhibit better thermal stability than free bases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

- Structural modifications :

- Bioassays :

- Screen against serotonin/dopamine receptors (radioligand binding assays) due to piperazine’s CNS activity .

- Test anti-inflammatory activity via COX-2 inhibition (ELISA) .

Q. Example SAR Table

| Modification Site | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| p-Tolyl → 4-Fluorophenyl | COX-2: 12 nM | Enhanced selectivity |

| Piperazine → Homopiperazine | 5-HT₂A: 85 nM | Reduced potency |

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., 5-HT₂A) to identify binding poses .

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .

- Pharmacophore modeling : Highlight critical features (e.g., piperazine’s basic nitrogen) for activity .

Q. How should researchers address discrepancies in reported bioactivity data?

- Replicate assays : Use standardized protocols (e.g., NIH’s Psychoactive Drug Screening Program) to minimize variability .

- Analyze impurities : LC-MS/MS detects trace byproducts (e.g., dechlorinated derivatives) that may confound results .

- Cross-validate : Compare in vitro (HEK293 cells) and in vivo (rodent models) data to confirm mechanism .

Q. What methodologies are recommended for enantiomeric separation of chiral intermediates?

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

- Kinetic resolution : Lipase-catalyzed acylations (e.g., Candida antarctica) .

Q. How can bioactivity assays be designed to evaluate metabolic stability?

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Metabolite ID : HRMS/MS fragmentation profiles to identify hydroxylated or N-dealkylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.